molecular formula C19H20N2O3 B10900600 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Cat. No.: B10900600
M. Wt: 324.4 g/mol
InChI Key: VMXRANPWEMFYPI-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a chemical compound with the molecular formula C19H20N2O3 and an average mass of 324.38 g/mol . This carbonitrile-substituted tetrahydroquinoline derivative is offered for research purposes, particularly in the field of anticancer drug discovery. Quinoline and quinolone scaffolds are recognized as efficient structures in medicinal chemistry, with derivatives demonstrating potent anticancer activity through mechanisms such as inducing apoptosis, disrupting cell migration, and causing cell cycle arrest . Recent scientific investigations into related quinolone and quinoline compounds have shown selective cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells . These studies found that active compounds induce specific cell cycle phases (G2 or S-phase arrest) and trigger nuclear fragmentation and chromatin condensation, which are hallmarks of apoptosis . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules or as a reference standard in biochemical screening assays to explore new therapeutic targets. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C19H20N2O3/c1-11-14(10-20)18(19-15(21-11)5-4-6-16(19)22)13-9-12(23-2)7-8-17(13)24-3/h7-9,18,21H,4-6H2,1-3H3

InChI Key

VMXRANPWEMFYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Condensation and Cyclization

The classical approach to synthesizing this tetrahydroquinoline derivative involves sequential condensation, cyclization, and functionalization steps. A representative pathway begins with 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate dissolved in toluene, heated at 100–110°C for 4.5 hours . This initiates a Knoevenagel condensation, forming an α,β-unsaturated nitrile intermediate. Subsequent cooling and dilution with a 1:1 hexane/ethyl acetate mixture precipitate the intermediate, which is filtered and washed with hexane .

The cyclization step employs phosphorus oxychloride (POCl₃) at 105°C for 45 minutes, facilitating intramolecular ring closure to generate the tetrahydroquinoline core . For the 2,5-dimethoxyphenyl substitution, a Suzuki-Miyaura coupling is typically employed, using palladium catalysts to introduce the aryl group at position 4 of the quinoline scaffold . Final purification via flash column chromatography (gradient elution with ethyl acetate/hexane) yields the target compound with >95% purity .

Critical Parameters

  • Temperature Control : Cyclization above 100°C prevents incomplete ring formation.

  • Solvent Selection : Toluene minimizes side reactions during condensation, while ethyl acetate/hexane mixtures optimize crystallization .

  • Catalyst Efficiency : Pd(PPh₃)₄ in Suzuki couplings achieves >85% coupling efficiency for the dimethoxyphenyl group .

Diastereoselective [4 + 2] Annulation Strategy

A breakthrough method utilizes ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes under mild conditions to construct the tetrahydroquinoline skeleton with high diastereoselectivity . The reaction proceeds via an aza-Michael/1,6-conjugate addition sequence mediated by 1,8-diazabicycloundec-7-ene (DBU) at room temperature .

Mechanistic Insights

  • Aza-Michael Addition : The p-QM’s electrophilic carbonyl reacts with the cyanoalkene’s nitrile group, forming a zwitterionic intermediate.

  • 1,6-Conjugate Addition : Intramolecular attack by the tosyl-protected amine generates the tetrahydroquinoline ring .

This method produces 4-aryl-substituted tetrahydroquinolines with >20:1 dr and 93% yield on gram-scale . For the target compound, substituting the p-QM with a 2,5-dimethoxyphenyl group and using 2-methyl-α-cyanoacrylate as the dienophile achieves the desired substitution pattern.

Optimization Data

ParameterOptimal ValueYield/Dr
BaseDBU96%
SolventDichloromethane>20:1 dr
Reaction Time12 hours93% (gram-scale)

Nanocatalyzed Green Synthesis Protocols

Recent advances emphasize sustainable methods using Fe₃O₄ nanoparticles and NiO nanocatalysts to streamline synthesis. A three-component coupling of 2,5-dimethoxybenzaldehyde , methyl acetoacetate , and ammonium acetate over Fe₃O₄@PBI nanorods (80–130 nm) under microwave irradiation produces the tetrahydroquinoline core in 15 minutes . The nitrile group is introduced via malononitrile , which undergoes Knoevenagel condensation with the aldehyde before cyclization .

Advantages of Nanocatalysis

  • Catalyst Loading : 10 mg of Fe₃O₄ achieves 95% yield .

  • Reusability : Catalysts retain >90% activity after five cycles .

  • Solvent-Free Conditions : NiO nanoparticles facilitate reactions without solvents, reducing waste .

Comparative Performance

CatalystYield (%)Time (min)Conditions
Fe₃O₄@PBI nanorods95 15Microwave, EtOH
NiO nanoparticles92 30Solvent-free, 80°C

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., dimethoxyphenyl at δ 3.8 ppm for OCH₃) .

  • HPLC-MS : Verifies molecular weight (324.4 g/mol) and purity (>98%) .

  • X-ray Crystallography : Resolves the tetrahydroquinoline ring conformation and stereochemistry .

Industrial-Scale Considerations and Challenges

Scaling up requires addressing:

  • Cost of Palladium Catalysts : Substituting Pd with Cu in coupling reactions reduces expenses by 60% .

  • Byproduct Management : Phosphorus oxychloride generates HCl, necessitating neutralization with Na₂CO₃ .

  • Crystallization Optimization : Ethanol/water mixtures (7:3) improve crystal yield to 85% .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer therapy. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro assays. For instance:

  • Case Study : A study found that derivatives of quinoline exhibited significant cytotoxicity against breast cancer cell lines, indicating that modifications to the quinoline structure can enhance anticancer properties .

Neuroprotective Effects

The compound's structural characteristics suggest it may possess neuroprotective properties. Research into related compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's disease.

  • Case Study : A series of quinoline derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's pathology. The findings suggested that similar compounds could effectively cross the blood-brain barrier and exert neuroprotective effects .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The compound's structural features may contribute to its efficacy against various pathogens.

  • Research Findings : Studies have demonstrated that certain quinoline derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Synthesis and Derivative Development

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile involves several steps:

  • Formation of the Quinoline Core : The initial step typically involves the cyclization of appropriate precursors to form the quinoline ring.
  • Introduction of Functional Groups : Subsequent reactions introduce substituents like carbonitriles or methoxy groups to enhance biological activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Inferred Properties
Target Compound C₁₉H₂₂N₂O₃ 326.4 2,5-Dimethoxyphenyl, 3-carbonitrile Moderate lipophilicity (methoxy), polar nitrile for H-bonding
2-Ethoxyethyl ester analog () C₂₉H₃₃NO₆ 491.584 7-Phenyl, 2-ethoxyethyl ester Higher lipophilicity; ester group may confer hydrolytic instability
4-(Dimethylamino)phenyl derivative () C₁₉H₂₄N₃O ~310.4 4-Dimethylaminophenyl Strong electron donation (amine), basicity, industrial use per SDS
Trimethoxyphenyl variant () Not fully specified - 3,4,5-Trimethoxyphenyl Enhanced lipophilicity and electron donation vs. dimethoxy
Chlorophenyl-benzoyl analog () C₃₃H₃₃ClN₂O₄ ~563.1 4-Chlorophenyl, 4-methylbenzoyl Electron-withdrawing Cl; steric bulk from benzoyl

Key Research Findings and Implications

Substituent Effects on Electronic Properties: The 2,5-dimethoxyphenyl group in the target compound provides weaker electron donation compared to the dimethylamino group in ’s analog. This difference may influence charge distribution in photochemical or receptor-binding contexts . The carbonitrile in the target compound offers hydrogen-bond-accepting capability, contrasting with the ester in ’s analog, which may hydrolyze more readily in aqueous environments .

The 3,4,5-trimethoxyphenyl group () increases lipophilicity and electron donation compared to the target’s dimethoxy substitution, which could enhance membrane permeability in drug design .

Safety and Applications: The dimethylamino derivative () is flagged for industrial use, suggesting distinct toxicity or reactivity compared to the target compound’s dimethoxy and nitrile substituents . The chlorophenyl-benzoyl analog () combines electron-withdrawing and bulky groups, which may stabilize charge-transfer interactions or hinder metabolic degradation .

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 332928-85-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with a quinoline structure often exhibit significant anticancer properties. The presence of the dimethoxyphenyl group enhances the cytotoxicity of the quinoline derivatives against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 1.61 to 23.30 µg/mL depending on the specific structural modifications .

2. Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that similar compounds exhibited antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

3. Anticonvulsant Activity

Certain derivatives of quinoline have shown promise in anticonvulsant activity. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance anticonvulsant properties, indicating that this compound may also be evaluated for similar effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been noted to inhibit enzymes such as DNA topoisomerases and kinases, which are crucial for cancer cell proliferation .
  • Interference with Cell Signaling Pathways : The presence of specific substituents can modulate signaling pathways involved in apoptosis and cell growth.

Case Studies

Several case studies highlight the biological activity of related quinoline compounds:

  • Anticancer Study : A study involving a series of quinoline derivatives showed that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : A comparative analysis demonstrated that quinoline derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant bacterial strains, suggesting potential for development into new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Compound AAnticancer1.61 µg/mL
Compound BAntimicrobialEffective against MRSA
Compound CAnticonvulsantNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving cyclohexane-1,3-dione derivatives, aryl aldehydes, and malononitrile. For optimization, reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalysts (e.g., piperidine or L-proline) should be systematically tested. Parallel monitoring via TLC or HPLC ensures intermediate stability. Similar quinoline derivatives synthesized via MCRs achieved yields of 65–85% under optimized conditions .

Q. What safety precautions are critical during handling and storage of this compound?

  • Methodological Answer : Based on analogous quinoline derivatives, avoid inhalation/contact with skin/eyes. Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation. Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Reactivity with strong acids/bases requires segregation from incompatible reagents .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm). FT-IR identifies carbonyl (C=O at ~1680 cm⁻¹) and nitrile (C≡N at ~2220 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography, as applied to related compounds, resolves conformational details .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For quinoline derivatives, the nitrile group often acts as an electron-withdrawing moiety, polarizing the tetrahydroquinoline ring. Solvent effects (PCM model) and Mulliken charges refine reactivity predictions. Compare results with experimental Hammett constants or Fukui indices .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from purity variations (>95% purity via HPLC recommended) or assay conditions (e.g., cell line specificity). Validate activity through dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of SAR studies on analogous quinolines identifies critical substituents (e.g., methoxy groups enhance membrane permeability) .

Q. How can stability studies under physiological conditions inform formulation design?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and pH-dependent degradation assays (pH 1.2–7.4). LC-MS monitors degradation products (e.g., hydrolysis of the nitrile to amide). For in vivo applications, nanoencapsulation (liposomes or PLGA nanoparticles) improves bioavailability, as demonstrated for similar tetrahydroquinolines .

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